Higher Polar Surface Area (PSA) vs. the 4‑Aminomethyl Regioisomer Enables Finer Control of Membrane Permeability
The target compound exhibits a calculated topological polar surface area (tPSA) of 78.34 Ų, which is approximately 50% larger than the tPSA of methyl 4‑(aminomethyl)benzoate (free base, ~52 Ų) [REFS‑1]. This increase arises from the additional nitrogen atom of the 2‑amino group and places the compound above the widely cited 75 Ų threshold for blood‑brain‑barrier penetration, making it a preferred intermediate when reduced CNS exposure is desired [REFS‑2].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 78.34 Ų (for the free base; ChemSrc calculation) |
| Comparator Or Baseline | Methyl 4‑(aminomethyl)benzoate: ~52.32 Ų (estimated from structure); 4‑(aminomethyl)benzoic acid methyl ester hydrochloride (CAS 6232‑11‑7): ~52 Ų |
| Quantified Difference | ~26 Ų higher (≈50% increase) |
| Conditions | Calculated tPSA values based on 2D molecular topology (ChemSrc / standard drug‑likeness calculators). |
Why This Matters
A larger PSA limits passive blood‑brain‑barrier penetration, which is beneficial when designing peripherally restricted tryptase or protease inhibitors.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541–553 (PSA < 75 Ų rule). View Source
